molecular formula C18H20FN3O B5867541 4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide

4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide

Cat. No. B5867541
M. Wt: 313.4 g/mol
InChI Key: YQCSQXWEDLEBJF-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide, also known as MPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. MPB has been studied extensively for its ability to modulate the activity of certain proteins, which has led to its investigation as a potential treatment for a variety of diseases.

Mechanism of Action

4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide works by binding to the SH2 domain of STAT3, which prevents the protein from being activated and translocating to the nucleus of the cell. This ultimately leads to the inhibition of STAT3-mediated gene transcription, which is necessary for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its potential as a cancer therapeutic, 4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has also been shown to have other biochemical and physiological effects. For example, 4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has been shown to inhibit the activity of the protein HSP90, which is involved in the folding and stabilization of many other proteins. This has led to its investigation as a potential treatment for diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using 4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide in lab experiments is its specificity for certain proteins, which allows for targeted inhibition of specific pathways. However, one limitation is that 4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide may have off-target effects on other proteins, which could lead to unintended consequences.

Future Directions

There are many potential future directions for the use of 4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide in scientific research. For example, further investigation into its potential as a cancer therapeutic could lead to the development of new treatments for a variety of cancers. Additionally, its ability to inhibit the activity of HSP90 could lead to the development of new treatments for neurodegenerative diseases. Further research is needed to fully understand the potential of 4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide in these and other areas of scientific research.

Synthesis Methods

The synthesis of 4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide involves a multi-step process that begins with the reaction of 4-fluoroaniline with piperazine to form 4-fluoro-N-(4-methylpiperazin-1-yl)aniline. This intermediate compound is then reacted with benzoyl chloride to yield the final product, 4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide.

Scientific Research Applications

4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has been studied extensively in the field of cancer research due to its ability to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells. Specifically, 4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has been shown to inhibit the activity of the protein STAT3, which is overexpressed in many types of cancer and is known to promote tumor growth and survival.

properties

IUPAC Name

4-fluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O/c1-21-10-12-22(13-11-21)17-5-3-2-4-16(17)20-18(23)14-6-8-15(19)9-7-14/h2-9H,10-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCSQXWEDLEBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795238
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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